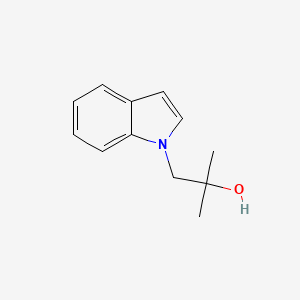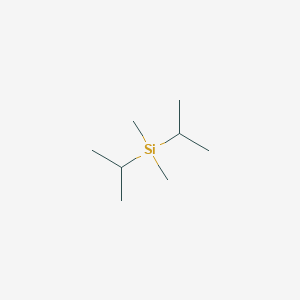![molecular formula C37H24N2O B14139680 10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole moiety linked to a biphenyl group and an acridinone core. The presence of these functional groups endows the compound with unique chemical and physical properties, making it valuable in research and industrial applications.
Métodos De Preparación
The synthesis of 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Análisis De Reacciones Químicas
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron transport properties.
Photovoltaics: It is also explored in organic photovoltaic cells for its ability to facilitate charge transfer and improve efficiency.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to applications in drug discovery and development.
Material Science: Its stability and electronic properties make it useful in the design of new materials for various industrial applications.
Mecanismo De Acción
The mechanism by which 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one exerts its effects is primarily through its interaction with electronic systems. The carbazole and acridinone moieties facilitate electron transport and charge transfer processes. In OLEDs, for example, the compound acts as a host material, enhancing the emission efficiency and stability of the device .
Comparación Con Compuestos Similares
Similar compounds to 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one include:
4,4’-Bis(9H-carbazol-9-yl)-1,1’-biphenyl (CBP): This compound is also used in OLEDs and has similar electron transport properties.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of CBP, mCBP has a different linkage that affects its electronic properties.
Tris(4-carbazoyl-9-ylphenyl)amine: This compound is used in similar applications but has a different structural arrangement that influences its performance in electronic devices.
The uniqueness of 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one lies in its combination of carbazole, biphenyl, and acridinone moieties, which provide a balance of stability, electronic properties, and versatility in various applications.
Propiedades
Fórmula molecular |
C37H24N2O |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
10-[4-(4-carbazol-9-ylphenyl)phenyl]acridin-9-one |
InChI |
InChI=1S/C37H24N2O/c40-37-31-11-3-7-15-35(31)39(36-16-8-4-12-32(36)37)28-23-19-26(20-24-28)25-17-21-27(22-18-25)38-33-13-5-1-9-29(33)30-10-2-6-14-34(30)38/h1-24H |
Clave InChI |
NUEUGIQIUCNWPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C(=O)C8=CC=CC=C86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
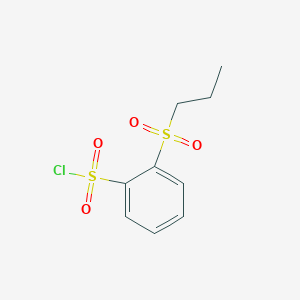
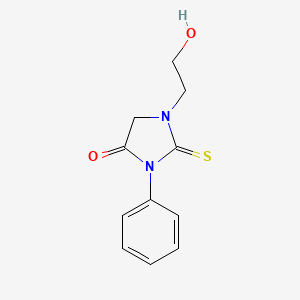
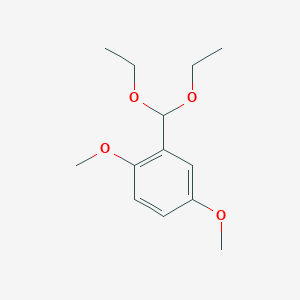
![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
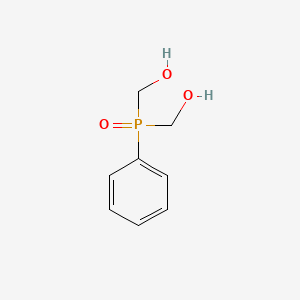
![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)

![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
